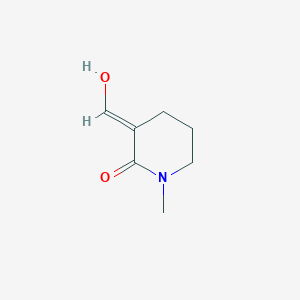
3-(Hydroxymethylidene)-1-methylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethylidene)-1-methylpiperidin-2-one, also known as HMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMP belongs to the class of piperidin-2-ones, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethylidene)-1-methylpiperidin-2-one is not fully understood, but it is believed to involve its ability to inhibit enzymes involved in viral replication and cancer cell growth. Specifically, this compound has been shown to inhibit the activity of the HIV-1 protease and polymerase enzymes, which are essential for viral replication. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of viral protease and polymerase enzymes, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce viral load in HIV-1 infected mice and inhibit tumor growth in xenograft models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(Hydroxymethylidene)-1-methylpiperidin-2-one in lab experiments is its high purity and stability. This compound is a white crystalline solid that can be easily synthesized and purified through recrystallization. Additionally, this compound has been extensively studied for its biological activities, making it a well-characterized compound for use in lab experiments. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dose optimization is necessary to ensure that this compound is used safely in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-(Hydroxymethylidene)-1-methylpiperidin-2-one. One area of interest is the development of this compound-based therapeutics for the treatment of viral infections and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, the development of novel synthesis methods for this compound may lead to improved yields and lower costs, making it more accessible for research and potential clinical use.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of viral infections and cancer. Its ability to inhibit viral protease and polymerase enzymes, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines makes it a well-studied compound with a diverse range of biological activities. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-(Hydroxymethylidene)-1-methylpiperidin-2-one involves the reaction of 2-methylpiperidine-1-carboxylic acid with formaldehyde and subsequent dehydration with sulfuric acid. The resulting product is a white crystalline solid that can be purified through recrystallization. This method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
3-(Hydroxymethylidene)-1-methylpiperidin-2-one has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its antiviral activity. Studies have shown that this compound can inhibit the replication of HIV-1 and hepatitis C virus (HCV) by targeting the viral protease and polymerase enzymes. Additionally, this compound has been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, this compound has been studied for its anti-inflammatory effects, which can be attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(3E)-3-(hydroxymethylidene)-1-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-8-4-2-3-6(5-9)7(8)10/h5,9H,2-4H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJACJVFSLUVRC-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(=CO)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC/C(=C\O)/C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

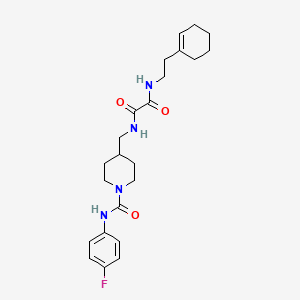
![Ethanone, 2-bromo-1-[6-(difluoromethoxy)-3-pyridinyl]-](/img/structure/B2472567.png)
![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2472569.png)
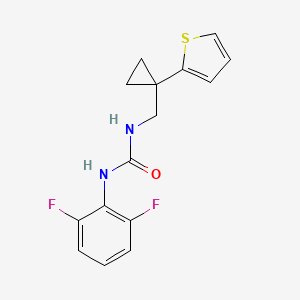


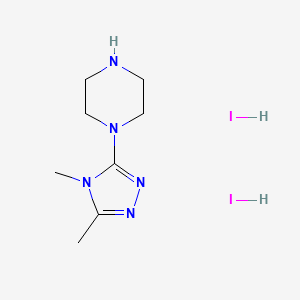
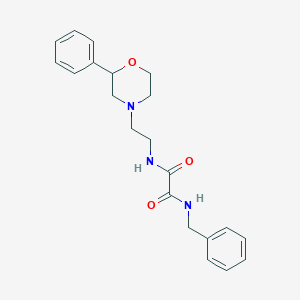
![2-[(2-Cyclopropylphenyl)methyl]piperidine](/img/structure/B2472578.png)
![3-(4-ethoxyphenyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)

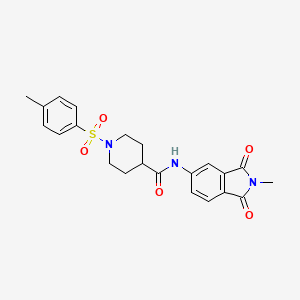
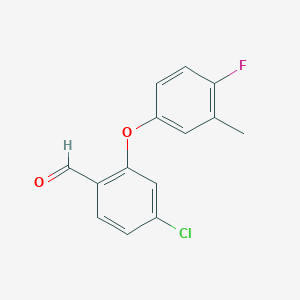
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B2472588.png)